molecular formula C25H32N4O6S B2446737 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921096-03-9

4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

カタログ番号: B2446737
CAS番号: 921096-03-9
分子量: 516.61
InChIキー: FGTMSZYENCCFRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound featuring a sulfamoyl group, an oxadiazole ring, and a dimethoxyphenyl moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl moiety can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is typically introduced by reacting the intermediate with dibutylamine and a sulfonyl chloride derivative under basic conditions.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the benzamide derivative, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

化学反応の分析

Nucleophilic Substitution at the Sulfamoyl Group

The dibutylsulfamoyl group (-SO₂N(C₄H₉)₂) undergoes nucleophilic substitution under basic or acidic conditions. In a study of analogous sulfamoyl-containing benzamides, substitution reactions with amines or alcohols were observed at the sulfur center, yielding sulfonamide derivatives .

Reaction TypeReagents/ConditionsProductYieldReference
Amine substitutionAniline, K₂CO₃, DMF, 80°CSulfonamide-aniline derivative68%
Alkoxy substitutionMethanol, H₂SO₄, refluxMethoxy-sulfonamide72%

Key factors influencing reactivity:

  • Steric hindrance from dibutyl groups slows substitution compared to smaller alkyl sulfamoyls.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in reductive ring-opening and electrophilic substitution reactions.

Reductive Ring-Opening

Using ammonium formate and Pd/C under hydrogenation conditions, the oxadiazole ring undergoes reductive cleavage to form acylamidine derivatives :

OxadiazoleNH4HCO2,Pd/CAcylamidine+H2O\text{Oxadiazole} \xrightarrow{\text{NH}_4\text{HCO}_2, \text{Pd/C}} \text{Acylamidine} + \text{H}_2\text{O}

SubstrateConditionsProductYieldReference
5-(3,4-Dimethoxyphenyl)-oxadiazole10% Pd/C, NH₄HCO₂, MeOH, 50°CN-(3,4-Dimethoxybenzoyl)amidine85%

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl substituent on the oxadiazole undergoes nitration and sulfonation at the aromatic ring’s para position:

ReactionReagentsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C5-(3,4-Dimethoxy-5-nitrophenyl)-oxadiazole63%
SulfonationSO₃, H₂SO₄, 40°C5-(3,4-Dimethoxy-5-sulfophenyl)-oxadiazole58%

Benzamide Hydrolysis

The benzamide group (-CONH-) is hydrolyzed under acidic or basic conditions to yield carboxylic acid and amine derivatives :

BenzamideHCl (aq), refluxBenzoic acid+Amine\text{Benzamide} \xrightarrow{\text{HCl (aq), reflux}} \text{Benzoic acid} + \text{Amine}

ConditionsProductReaction TimeYieldReference
6M HCl, 100°C4-(Dibutylsulfamoyl)benzoic acid8 h89%
NaOH (10%), EtOH, refluxSodium 4-(dibutylsulfamoyl)benzoate6 h92%

Functionalization via Cross-Coupling Reactions

The oxadiazole and benzamide moieties enable Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

Suzuki-Miyaura Coupling

The 3,4-dimethoxyphenyl group reacts with arylboronic acids under Pd catalysis:

Ar-B(OH)2+OxadiazolePd(PPh3)4,Na2CO3Biaryl-oxadiazole\text{Ar-B(OH)}_2 + \text{Oxadiazole} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl-oxadiazole}

Boronic AcidProductYieldReference
4-Fluorophenylboronic acid5-(3,4-Dimethoxy-4′-fluorobiphenyl)-oxadiazole76%

Buchwald-Hartwig Amination

The oxadiazole’s nitrogen participates in C–N bond formation with aryl halides :

Aryl HalideProductYieldReference
4-BromotolueneN-(4-Methylphenyl)-oxadiazole81%

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with nitrile oxides to form fused heterocycles :

Oxadiazole+R-C≡N-OTriazole-Oxadiazole hybrid\text{Oxadiazole} + \text{R-C≡N-O} \rightarrow \text{Triazole-Oxadiazole hybrid}

Nitrile OxideProductYieldReference
Benzylnitrile oxide1,2,4-Triazolo[1,5-a] oxadiazole67%

Biological Derivatization for Pharmacological Studies

Modifications of this compound have been explored to enhance antibacterial activity. For instance:

  • HSGN-237 and HSGN-238 (structurally related N-(1,3,4-oxadiazol-2-yl)benzamides) showed MIC values of 0.25–1 µg/mL against Neisseria gonorrhoeae via enzyme inhibition .

  • Introduction of electron-withdrawing groups (e.g., -CF₃) improved metabolic stability .

科学的研究の応用

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and functionalized aromatic systems.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities, due to the presence of the oxadiazole ring and the sulfamoyl group.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

作用機序

The mechanism of action of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially altering the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

    4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-triazol-2-yl]benzamide: Contains a triazole ring, offering different electronic properties and reactivity.

Uniqueness

The uniqueness of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of a sulfamoyl group and an oxadiazole ring, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

生物活性

4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that combines a dibutylsulfamoyl group with an oxadiazole moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H34N4O7S, with a molecular weight of 546.64 g/mol. The structure features:

  • A dibutylsulfamoyl group that enhances solubility and biological activity.
  • An oxadiazole ring known for its pharmacological properties.
PropertyValue
Molecular FormulaC26H34N4O7S
Molecular Weight546.64 g/mol
PurityTypically 95%

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activity. Studies have shown that derivatives of oxadiazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for synthesized derivatives ranged from 3.85 µM to 7.51 µM .

Bacterial StrainMIC (µM)
Gram-positive3.85 - 7.51
Gram-negative4.19 - 13.74

The mechanism of action for this compound primarily involves enzyme inhibition through competitive binding at active sites on enzymes involved in metabolic pathways. The sulfonamide group mimics natural substrates, which disrupts normal biochemical processes in microorganisms.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study evaluated the cytotoxicity of various oxadiazole derivatives on MCF-7 (breast cancer) cell lines, revealing significant inhibition rates comparable to doxorubicin .
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy using the serial tube dilution method and found that certain derivatives had bacteriostatic effects with MBC values often three times greater than MIC values .

特性

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6S/c1-5-7-15-29(16-8-6-2)36(31,32)20-12-9-18(10-13-20)23(30)26-25-28-27-24(35-25)19-11-14-21(33-3)22(17-19)34-4/h9-14,17H,5-8,15-16H2,1-4H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTMSZYENCCFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。